Topotecan-d6
概要
説明
Synthesis Analysis
The synthesis of topotecan involves several steps starting from camptothecin, including hydrogenation, oxidation, and Mannich reactions. An improved synthesis process for topotecan hydrochloride has been reported, indicating advancements in its production methodology to enhance yield and purity. This process involves a series of chemical reactions that modify the camptothecin core to introduce specific functional groups, facilitating its activity and solubility (Pu, 2004).
Molecular Structure Analysis
Topotecan exhibits a complex interaction with DNA, primarily through its lactone form, which is essential for its biological activity. Studies using optical methods and quantum chemical calculations have detailed the behavior of topotecan in solution, revealing its absorption spectra and the significance of its molecular structure in its mechanism of action. This includes the identification of tautomeric forms and their equilibria in aqueous solutions, which are pivotal for understanding its pharmacodynamics (Strel’tsov et al., 2001).
Chemical Reactions and Properties
Topotecan's interaction with DNA is central to its mechanism, where it forms stable complexes with the topoisomerase I-DNA complex, preventing DNA religation and leading to lethal double-strand breaks. Its chemical properties, particularly the equilibrium between its lactone and carboxylate forms, are influenced by pH, which affects its solubility and bioactivity. The dimerization of topotecan molecules has been observed, influenced by its concentration in solution, which could have implications for its pharmacokinetics and biological activity (Sanna et al., 2005).
Physical Properties Analysis
Topotecan hydrochloride exhibits variable hydration states, which present a challenge for its formulation and stability. A detailed study involving Karl Fischer titration, thermogravimetric analysis, and solid-state nuclear magnetic resonance has explored these states, providing insights into the compound's behavior under different conditions and its interaction with water molecules. This understanding is crucial for optimizing its storage, stability, and formulation (Vogt et al., 2006).
Chemical Properties Analysis
The chemical stability of topotecan is a significant concern, especially considering its lactone and carboxylate forms. Nanoencapsulation techniques have been explored to improve its chemical stability and prolong its release. Solid lipid nanoparticles and nanostructured lipid carriers have shown promise in enhancing the stability of topotecan, indicating a potential pathway to improve its therapeutic efficacy and reduce degradation (Souza et al., 2011).
科学的研究の応用
1. Liposomal Encapsulation of Topotecan Enhances Anticancer Efficacy
- Summary of Application : Topotecan was encapsulated in sphingomyelin/cholesterol liposomes using an ionophore-generated proton gradient . This application aims to enhance the anticancer efficacy of Topotecan.
- Methods of Application : After intravenous injection, liposomal topotecan was eliminated from the plasma much more slowly than free drug, resulting in a 400-fold increase in plasma area under the curve .
- Results or Outcomes : The improved pharmacokinetics observed with liposomal topotecan correlated with increased efficacy in both murine and human tumor models .
2. Nanoplatform for the Delivery of Topotecan in the Cancer Milieu
- Summary of Application : This research focuses on the use of nanotechnology for the delivery of Topotecan in the cancer milieu .
- Methods of Application : Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form .
- Results or Outcomes : These nanocarrier systems play a key role in reducing systemic toxicity and battling drug resistance .
3. Nanoplatform for the Delivery of Topotecan in the Cancer Milieu
- Summary of Application : This research focuses on the use of nanotechnology for the delivery of Topotecan in the cancer milieu .
- Methods of Application : Topotecan-loaded nanocarrier systems have shown superior pharmacokinetics, biocompatibility, tumor-targeting ability, and stability compared to topotecan in its native form .
- Results or Outcomes : These nanocarrier systems play a key role in reducing systemic toxicity and battling drug resistance .
4. High Antitumor Activity of the Dual Topoisomerase Inhibitor P8-D6 in Breast Cancer
- Summary of Application : This study shows a significantly enhanced cytotoxicity and apoptosis of a treatment with the dual topoisomerase inhibitor P8-D6 compared to standard cytostatics .
- Methods of Application : This study provides an overview of the effectiveness of P8-D6 in breast cancer with both 2D monolayers and 3D spheroids compared to standard therapeutic agents .
- Results or Outcomes : This study provides evidence for a significant P8-D6-induced increase in apoptosis and cytotoxicity in breast cancer cells compared to the efficacy of standard therapeutic drugs .
5. Fabrication and Characterization of Sterically Stabilized Liposomes of Topotecan
- Summary of Application : This research focuses on the fabrication and characterization of sterically stabilized liposomes of Topotecan .
- Methods of Application : The study involves the development of a method for creating sterically stabilized liposomes of Topotecan .
- Results or Outcomes : The results of this study could potentially enhance the delivery and efficacy of Topotecan in cancer treatment .
6. Dual Topoisomerase Inhibitor P8-D6 in Breast Cancer
- Summary of Application : This study shows a significantly enhanced cytotoxicity and apoptosis of a treatment with the dual topoisomerase inhibitor P8-D6 compared to standard cytostatics .
- Methods of Application : This study provides an overview of the effectiveness of P8-D6 in breast cancer with both 2D monolayers and 3D spheroids compared to standard therapeutic agents .
- Results or Outcomes : This study provides evidence for a significant P8-D6-induced increase in apoptosis and cytotoxicity in breast cancer cells compared to the efficacy of standard therapeutic drugs .
Safety And Hazards
将来の方向性
Metronomic chemotherapy (MC) based on single agent topotecan or a combination of topotecan and cyclophosphamide (CyTo regimen) in advanced, pretreated ovarian cancer demonstrated a clinically meaningful activity and good safety profile . The MC provided a clinical benefit in the majority of treated patients, with fewer than 15% not benefitting from this treatment . This analysis established the CyTo regimen as the preferred MC to be evaluated in a phase II clinical trial currently under construction .
特性
IUPAC Name |
(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFGDBYHRUNTLO-DPZAMXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649450 | |
Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Topotecan-d6 | |
CAS RN |
1044904-10-0 | |
Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。